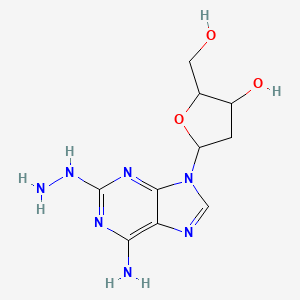

2'-Deoxy-2-hydrozinoadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2’-Désoxy-2-hydrazinoadénosine est un dérivé de nucléoside, plus précisément un nucléoside purique modifié en position 2.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la 2’-Désoxy-2-hydrazinoadénosine implique généralement la modification de la désoxyadénosine. Une méthode courante consiste à utiliser des dérivés d’hydrazine pour introduire le groupe hydrazino en position 2’ de la molécule de désoxyadénosine. Les conditions de réaction exigent souvent des températures contrôlées et des catalyseurs spécifiques pour assurer la modification souhaitée .

Méthodes de production industrielle : La production industrielle de la 2’-Désoxy-2-hydrazinoadénosine peut impliquer des approches biotechnologiques, telles que l’utilisation de souches d’Escherichia coli recombinantes qui surexpriment des enzymes spécifiques. Ces enzymes facilitent la conversion de matières premières comme la thymidine et l’adénine en le nucléoside désiré sans avoir besoin d’inducteurs coûteux .

Analyse Des Réactions Chimiques

Types de réactions : La 2’-Désoxy-2-hydrazinoadénosine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier le groupe hydrazino, modifiant potentiellement les propriétés du composé.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour obtenir des résultats optimaux .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de nucléosides oxydés, tandis que les réactions de substitution peuvent produire une gamme de nucléosides modifiés avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

La 2’-Désoxy-2-hydrazinoadénosine a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif pour la synthèse de divers analogues de nucléosides, qui sont importants dans l’étude des interactions ADN et ARN.

Biologie : Le composé est utilisé dans la recherche sur le métabolisme des nucléosides et son rôle dans les processus cellulaires.

Applications De Recherche Scientifique

2’-Deoxy-2-hydrozinoadenosine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various nucleoside analogs, which are important in studying DNA and RNA interactions.

Biology: The compound is utilized in research on nucleoside metabolism and its role in cellular processes.

Mécanisme D'action

Le principal mécanisme d’action de la 2’-Désoxy-2-hydrazinoadénosine implique son rôle d’inhibiteur de l’adénosine désaminase. En inhibant cette enzyme, le composé module le métabolisme de l’adénosine, conduisant à l’accumulation de l’adénosine et de ses dérivés. Cela peut entraîner divers effets biologiques, notamment l’induction de l’apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent les récepteurs de l’adénosine et les voies de signalisation associées .

Composés similaires:

2’-Désoxyadénosine : Un composé étroitement lié, ne différant que par l’absence du groupe hydrazino.

2’-Désoxy-2-fluoro-2’-C-méthylcytidine : Un autre analogue de nucléoside avec des modifications en position 2’, utilisé dans la recherche antivirale.

Unicité : La 2’-Désoxy-2-hydrazinoadénosine est unique en raison de sa modification hydrazino, qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore son potentiel en tant qu’inhibiteur de l’adénosine désaminase, ce qui en fait un composé précieux dans la recherche sur le cancer et d’autres applications thérapeutiques .

Comparaison Avec Des Composés Similaires

2’-Deoxyadenosine: A closely related compound, differing only by the absence of the hydrazino group.

2’-Deoxy-2-fluoro-2’-C-methylcytidine: Another nucleoside analog with modifications at the 2’ position, used in antiviral research.

Uniqueness: 2’-Deoxy-2-hydrozinoadenosine is unique due to its hydrazino modification, which imparts distinct chemical and biological properties. This modification enhances its potential as an adenosine deaminase inhibitor, making it a valuable compound in cancer research and other therapeutic applications .

Propriétés

Formule moléculaire |

C10H15N7O3 |

|---|---|

Poids moléculaire |

281.27 g/mol |

Nom IUPAC |

5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H15N7O3/c11-8-7-9(15-10(14-8)16-12)17(3-13-7)6-1-4(19)5(2-18)20-6/h3-6,18-19H,1-2,12H2,(H3,11,14,15,16) |

Clé InChI |

PVBTZBGACFSXPR-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)NN)N)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)